molecular formula C22H33NO11 B13861880 1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one

1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one

Cat. No.: B13861880
M. Wt: 487.5 g/mol
InChI Key: QAZXVENYYJWCDG-IVNCUEIBSA-N
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Description

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex oligosaccharide compound with significant applications in various scientific fields. It is known for its unique structure, which includes a benzyl group, an acetamido group, and two sugar moieties: galactopyranosyl and glucopyranoside. This compound is often used in glycan screening and glyco-engineering research due to its specific biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the sugar moieties, followed by the introduction of the benzyl and acetamido groups. The final step usually involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-throughput glycan screening services and glyco-engineered mammalian cell expression systems are often employed to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various benzyl derivatives .

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It demonstrates antimicrobial and anti-inflammatory properties by inhibiting bacterial growth and reducing inflammation. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
  • Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Uniqueness

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific configuration and the presence of both galactopyranosyl and glucopyranoside moieties. This unique structure allows it to exhibit distinct biochemical properties and interactions compared to other similar compounds .

Properties

Molecular Formula

C22H33NO11

Molecular Weight

487.5 g/mol

IUPAC Name

1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one

InChI

InChI=1S/C22H33NO11/c1-11(26)7-23-15-17(28)20(34-22-19(30)18(29)16(27)13(8-24)32-22)14(9-25)33-21(15)31-10-12-5-3-2-4-6-12/h2-6,13-25,27-30H,7-10H2,1H3/t13-,14-,15-,16+,17-,18+,19-,20-,21?,22?/m1/s1

InChI Key

QAZXVENYYJWCDG-IVNCUEIBSA-N

Isomeric SMILES

CC(=O)CN[C@@H]1[C@H]([C@@H]([C@H](OC1OCC2=CC=CC=C2)CO)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=O)CNC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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